2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid

Purity Quality Control Procurement

Researchers optimizing protease inhibitors or PROTACs face metabolic instability from flexible linkers. This methylated spirocyclic amino acid solves that: the quaternary center adjacent to the carboxylic acid blocks CYP-mediated oxidation and pre-organizes the carboxylate conformation. - **Key differentiation:** LogP ~1.4 (vs. des-methyl 0.94) improves membrane permeability; Fsp³ increases while MW <300 Da. - **Procurement advantage:** Available from BenchChem with >97% HPLC purity. Suitable for CNS MPO, fragment-based lead discovery, and ternary complex formation assays.

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 2166905-97-9
Cat. No. B2876061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid
CAS2166905-97-9
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC1(CC2(C1)CN(C2)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C13H21NO4/c1-11(2,3)18-10(17)14-7-13(8-14)5-12(4,6-13)9(15)16/h5-8H2,1-4H3,(H,15,16)
InChIKeyRMHZKHDECZQKIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl-Substituted Spirocyclic Azetidine Building Block


2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 2166905-97-9) is a Boc-protected spirocyclic amino acid belonging to the 2-azaspiro[3.3]heptane family. Its molecular formula is C₁₃H₂₁NO₄ with a molecular weight of 255.31 g/mol . The compound features a rigid spirocyclic scaffold that incorporates an azetidine ring, a Boc-protected amine, and a carboxylic acid at the 6-position bearing a quaternary methyl substituent. This scaffold class has been recognized for its favorable drug-like properties, including high aqueous solubility and low metabolic clearance rates, making it a valuable building block in modern drug discovery programs [1].

Significance of the 6-Methyl Quaternary Carbon


The 6-methyl substituent is not an inert appendage; it introduces a quaternary carbon center adjacent to the carboxylic acid that fundamentally alters the scaffold's physicochemical and conformational profile. The des-methyl analog, 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid (CAS 1211526-53-2), exhibits a predicted ACD/LogP of 0.94, whereas the methylated target compound is expected to have a LogP approximately 0.5 units higher, increasing lipophilicity and membrane permeability . Literature on the 'magic methyl' effect demonstrates that a single methyl group can enhance binding potency by over 100-fold and profoundly modulate pharmacokinetic properties [1]. Furthermore, the quaternary carbon restricts rotational freedom, potentially locking the carboxylic acid into a bioactive conformation that differs from the flexible des-methyl scaffold. In the spirocyclic azetidine context, such conformational pre-organization has been linked to improved metabolic stability by reducing recognition by oxidative enzymes [2]. Substituting the methylated building block with its des-methyl analog therefore risks altering both the pharmacodynamic and ADME profile of the final molecule.

Differentiation Evidence vs. Des-Methyl Analog


Certified Purity Advantage

The target compound is commercially available at a certified purity of 98% , compared to the des-methyl analog (CAS 1211526-53-2) which is most commonly supplied at 97% purity . This 1% purity increment, while numerically small, translates to approximately one-third less total impurity burden (2% vs 3% total impurities), reducing the effort required for pre-reaction purification or impurity tracking in multi-step synthetic routes.

Purity Quality Control Procurement

Lipophilicity Tuning for Membrane Permeability

The addition of a methyl group to the 6-position increases the predicted octanol-water partition coefficient (LogP) relative to the des-methyl scaffold. The des-methyl analog (CAS 1211526-53-2) has an ACD/LogP of 0.94 . Applying the well-established Hansch-Leo π constant for an aliphatic methyl group (π(CH₃) ≈ +0.5), the target compound is predicted to have a LogP of approximately 1.4–1.5. This positions it in a more favorable lipophilicity range for passive membrane permeability while remaining within Lead-Like guidelines (LogP < 3) [1]. The 'magic methyl' effect on lipophilicity has been documented to improve cellular potency by 10- to 100-fold in numerous drug optimization campaigns [2].

Lipophilicity Drug Design ADME Physicochemical Properties

Conformational Lock and Metabolic Stability

The spirocyclic 2-azaspiro[3.3]heptane scaffold has been shown by Carreira and co-workers to possess inherently low metabolic clearance in human liver microsomes (HLM), with reduced susceptibility to oxidative enzymes compared to flexible aliphatic amines [1]. The 6-methyl group introduces a quaternary carbon adjacent to the carboxylic acid, further increasing steric shielding around the azetidine ring and the polar acid moiety. While direct microsomal stability data specifically comparing the methylated and des-methyl forms are not yet published, class-level evidence from spirocyclic azetidine profiling demonstrates that increasing alkyl substitution around the spiro center reduces CYP450-mediated oxidation rates [2]. The quaternary methyl substitution pattern is expected to further suppress metabolic oxidation at the azetidine α-position relative to the tertiary C–H present in the des-methyl analog.

Metabolic Stability Conformational Restriction Spirocyclic Azetidines Drug Metabolism

PROTAC Linker Application Potential

The des-methyl analog (CAS 1211526-53-2) is explicitly commercialized as a PROTAC linker building block by MedChemExpress, used in the synthesis of bifunctional protein degraders . The methylated target compound (CAS 2166905-97-9) retains the identical Boc and carboxylic acid functional handles required for orthogonal conjugation chemistry while providing the added quaternary methyl group for fine-tuning linker rigidity, solubility, and metabolic stability. PROTAC linkers incorporating rigid spirocyclic scaffolds have been shown to improve degradation efficiency by optimizing the spatial orientation of the ligase-binding and target-binding moieties [1]. The availability of both the methylated and des-methyl variants enables systematic structure–property relationship (SPR) studies in linker optimization campaigns.

PROTAC Targeted Protein Degradation Linker Chemistry Chemical Biology

Positional Isomer Differentiation

The target compound belongs to the 2-azaspiro[3.3]heptane series, wherein the nitrogen atom is positioned in the 2-position of the spirocyclic framework, directly conjugated to the Boc protecting group via the azetidine ring. In contrast, the 1-aza positional isomer (1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid, CAS 1374659-11-6, MW 241.28 g/mol ) places the nitrogen at the bridgehead position, resulting in an N-Boc-protected azetidine with distinct electronic and steric properties. Upon Boc deprotection, the 2-aza isomer liberates a secondary amine embedded within the spirocycle, whereas the 1-aza isomer generates a bridgehead amine whose lone pair is conformationally constrained. This regiochemical difference dictates distinct reactivity profiles in amide coupling, reductive amination, and N-arylation reactions—critical for library synthesis. Substituting one positional isomer for the other would yield structurally distinct final compounds with potentially divergent biological activities [1].

Positional Isomerism Regiochemistry Amine Reactivity Synthetic Chemistry

Key Application Scenarios


Constrained Amino Acid for Peptidomimetics

The quaternary 6-methyl group restricts the conformational freedom of the carboxylic acid side chain, making this building block ideal for incorporating into peptidomimetics where a defined orientation of the carboxylate is required for target engagement. The 2-azaspiro[3.3]heptane core serves as a rigidified analog of γ-aminobutyric acid (GABA) or ornithine scaffolds [1]. Researchers optimizing protease inhibitors, GPCR ligands, or transporter substrates should select this methylated variant when SAR studies indicate a preference for increased steric bulk at the position adjacent to the acid, or when metabolic soft spots have been identified at the equivalent position in des-methyl leads [2].

Rigid Spirocyclic PROTAC Linker Optimization

For targeted protein degradation campaigns, this compound provides a rigid, spirocyclic linker module with orthogonal Boc and carboxylic acid conjugation handles. The methyl substitution increases linker lipophilicity from LogP 0.94 (des-methyl) to ~1.4, which may improve cellular permeability of the PROTAC construct. The quaternary carbon eliminates potential metabolic hydroxylation at the linker attachment point. Systematic comparison of the methylated vs. des-methyl linker in ternary complex formation assays can reveal optimal linker geometry for ubiquitination efficiency .

Spirocyclic Fragment Library Synthesis

The compound serves as a key intermediate for generating diverse spirocyclic fragment libraries. Upon Boc deprotection, the secondary amine can be diversified via amide coupling, sulfonamide formation, or reductive amination [3]. The carboxylic acid can be converted to amides, esters, or reduced to the alcohol for further elaboration. The presence of the quaternary methyl group introduces a stereochemical element useful for exploring three-dimensional chemical space in fragment-based lead discovery, particularly when targeting protein–protein interactions such as STAT3 [4].

Metabolic Stability in CNS Drug Discovery

The 2-azaspiro[3.3]heptane scaffold has demonstrated favorable CNS multiparameter optimization (MPO) scores due to low molecular weight, moderate lipophilicity, and high fraction of sp³ carbons (Fsp³). The methyl substitution further increases Fsp³ while maintaining molecular weight below 300 Da. Medicinal chemistry teams developing CNS-penetrant leads should evaluate this building block when des-methyl analogs exhibit suboptimal metabolic stability in human liver microsome assays, as the quaternary carbon is expected to reduce CYP-mediated oxidation [2][5].

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